4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione
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Overview
Description
4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is a heterocyclic compound belonging to the benzofuran family. It is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to an isobenzofuran-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione typically involves the nitration of 4-methoxy-6-methylisobenzofuran-1,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methylisobenzofuran-1,3-dione
- 5-Nitroisobenzofuran-1,3-dione
- 6-Methyl-5-nitroisobenzofuran-1,3-dione
Uniqueness
4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89586-40-3 |
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Molecular Formula |
C10H7NO6 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H7NO6/c1-4-3-5-6(10(13)17-9(5)12)8(16-2)7(4)11(14)15/h3H,1-2H3 |
InChI Key |
IARXUSZUQRPXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1[N+](=O)[O-])OC)C(=O)OC2=O |
Origin of Product |
United States |
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